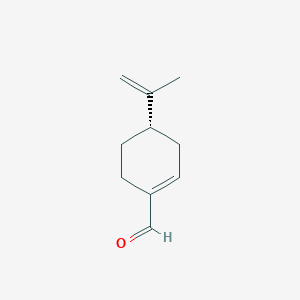

(-)-Perillaldehyde

Vue d'ensemble

Description

(S)-(–)-Perillaldehyde is a terpene and volatile compound that has been found in Japanese shisho leaves and has antimicrobial and nematocidal activities. It reduces the total air microbial count in a testing room by 53% when sprayed at a concentration of 5 mg/m3.1 (S)-(–)-Perillaldehyde (250 µg/ml) induces 97% mortality in C. elegans soil nematodes. It is also an atmospheric pollutant that is formed from the oxidation of various terpenes, such as limonene and α-pinene, among others.

Perillaldehyde is one of the key constituents of the essential oil of Perilla frutescens, which is used in traditional Chinese herbal medicines. It exhibits various pharmacological activities such as antidepressant, anti-inflammatory, neuroprotective and anti-fungal effects. Perillaldehyde is utilized as a flavor compound in various foods and beverages and also as a fragrance ingredient in the perfume industry for its characteristic mint-like cinnamon odor.

(S)-(-)-Perillaldehyde is a monoterpene aldehyde mainly found in the herb, Perilla frutescens. It is the key volatile flavor compound of orange juice and mandarin peel oil.

(-)-Perillaldehyde is a natural product found in Rhodiola rosea, Perilla frutescens, and Plectranthus scutellarioides with data available.

Activité Biologique

(-)-Perillaldehyde, also known as perillaldehyde (PAE), is a monoterpene compound predominantly found in the essential oil of Perilla frutescens. This compound has garnered significant attention for its diverse biological activities, including antifungal, antibacterial, anti-inflammatory, antioxidant, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings and case studies.

This compound is characterized by its unique chemical structure, which allows it to interact with various biological systems. The compound exhibits multiple mechanisms of action:

- Antifungal Activity : PAE has been shown to inhibit the growth of Candida albicans and Aspergillus fumigatus, demonstrating potential as a therapeutic agent for fungal infections. In a study, PAE exhibited significant antifungal effects in an animal model of vaginal candidiasis, enhancing both prophylactic and therapeutic outcomes .

- Antibacterial Activity : Research indicates that PAE disrupts the cell membranes of bacteria such as Acinetobacter baumannii, inhibiting biofilm formation and reducing inflammation by modulating the NF-κB signaling pathway .

- Antioxidant Activity : PAE activates the Nrf2/HO-1 signaling pathway, leading to increased expression of antioxidant genes. This mechanism helps mitigate oxidative stress in various cellular contexts, including radiation-induced intestinal injury .

- Anti-inflammatory Effects : PAE reduces inflammatory responses by inhibiting the activation of pro-inflammatory cytokines and pathways such as MAPK1 and NF-κB. This action is beneficial in conditions like myocardial ischemia-reperfusion injury .

Summary of Biological Activities

The following table summarizes key biological activities of this compound based on recent studies:

Case Studies

- Vaginal Candidiasis Treatment : A study demonstrated that PAE significantly reduced fungal load and inflammation in mice models infected with C. albicans. Histopathological examinations showed improved tissue integrity post-treatment, indicating its potential as a therapeutic agent for vaginal candidiasis .

- Radiation-Induced Intestinal Injury : In a mouse model exposed to radiation, PAE treatment improved survival rates and reduced DNA damage in intestinal cells. The study highlighted that PAE's protective effects were linked to its ability to activate the Nrf2 pathway, underscoring its potential use in radioprotection strategies .

- Myocardial Ischemia-Reperfusion Injury : Research indicated that PAE administration prior to ischemia significantly reduced myocardial damage in rat models by decreasing levels of lactate dehydrogenase (LDH) and creatine kinase (CK), markers of cardiac injury. This effect was associated with reduced oxidative stress and inflammatory responses .

Applications De Recherche Scientifique

Food Science and Preservation

Antimicrobial and Antioxidant Properties

- (-)-Perillaldehyde exhibits potent antimicrobial activity against various pathogens, making it a valuable natural preservative in the food industry. Its effectiveness against Aspergillus flavus and other fungi supports its use in food preservation strategies .

- The compound's antioxidant properties also contribute to food safety by preventing oxidative spoilage, thus extending shelf life .

Case Study: Food Additive

- A study demonstrated that incorporating this compound into food products significantly reduced microbial contamination while maintaining flavor integrity. This positions it as a safe alternative to synthetic preservatives .

Pharmaceutical Applications

Therapeutic Potential

- Research indicates that this compound possesses anti-inflammatory, anticancer, and antidepressant effects. It has been shown to inhibit pathways associated with oxidative stress and inflammation, which are crucial in various diseases .

- Specifically, its role in mitigating radiation-induced intestinal injury through the Nrf2 signaling pathway highlights its potential as a therapeutic agent in oncology .

Case Study: Anticancer Activity

- In a controlled study on prostate cancer models, this compound demonstrated significant inhibition of cancer cell proliferation and metastasis. This suggests its potential as an adjunct therapy in cancer treatment .

Cosmetics and Aromatherapy

Fragrance and Flavoring Agent

- The pleasant mint-like aroma of this compound makes it a popular ingredient in cosmetics and perfumes. Its use enhances product appeal while providing calming effects in aromatherapy applications .

Case Study: Essential Oils

- A formulation containing this compound was tested for its efficacy in promoting relaxation during aromatherapy sessions, showing positive results in reducing stress levels among participants .

Natural Insect Repellents

Eco-Friendly Alternatives

- Due to its natural origin, this compound is being explored as an effective insect repellent. Studies have shown that it can repel common pests without the harmful effects associated with synthetic chemicals .

Biochemical Research

Reagent for Organic Synthesis

- In biochemical research, this compound serves as a reagent for synthesizing other organic compounds. Its unique chemical properties facilitate various reactions in organic chemistry, making it a valuable tool for researchers .

Case Study: Mechanistic Studies

- Investigations into the molecular mechanisms of this compound have revealed its influence on metabolic pathways related to energy production and oxidative stress response. These insights are crucial for understanding its broader biological effects .

Summary Table of Applications

Analyse Des Réactions Chimiques

Photochemical Reactions

Perillaldehyde undergoes photochemical reactions under various conditions, such as photoirradiation using a high-pressure mercury lamp .

- In methanol (MeOH) under a nitrogen stream, perillaldehyde degrades into MeOH adducts and a methyl ether. Under an oxygen stream, it converts to a dimethyl acetal and oxidation product, in addition to the aforementioned MeOH adducts .

- In ethyl acetate (EtOAc) under a nitrogen stream, perillaldehyde transforms into dimers. Under an oxygen stream, it changes into oxygenated products, including a new compound .

- In the presence of rose bengal (RB), perillaldehyde converts to dimethyl acetal when exposed to visible light in MeOH under a nitrogen stream. Photosensitization of RB is observed under an oxygen stream, leading to the formation of oxygenated products. Perillaldehyde remains relatively stable in n-hexane under a nitrogen stream or in the presence of RB under an oxygen stream .

Reactions with Organoboranes

Trialkylboranes undergo oxygen-induced 1,4-addition reactions with α, β-unsaturated carbonyl compounds. Stereoselective 1,4-additions of the alkyl groups of trialkylboranes are observed in the reactions of d-carvone and l-perillaldehyde . The alkyl group adds to d-carvone from the trans side with respect to the isopropenyl group to yield the corresponding saturated ketones. The same type of one-side attack of the alkyl group to l-perillaldehyde is also observed .

Other Chemical Reactions

- Perillaldehyde can be reduced using a platinum/carbon catalyst in an n-hexane/EtOAc solvent system .

- Perillaldehyde can be transformed into allylamines by reductive amination .

- Perillaldehyde can be oxidized to perillic acid .

- Perillaldehyde can undergo Michael addition reactions .

- Perillaldehyde can be converted into perilla alcohol.

Antioxidant activity

Perillaldehyde is the main component of Perilla and is a medicinal antioxidant herb traditionally consumed in East Asia . Perillaldehyde exhibits antioxidant activity, mediated by the nuclear factor-erythroid 2-related factor-2 (NRF2) and heme oxygenase-1 . It can inhibit BaP-induced AHR activation and ROS production, inhibit BaP/AHR-mediated release of the CCL2 chemokine, and activate the NRF2/HO1 antioxidant pathway in human keratinocytes .

Antifungal Activity

Perillaldehyde has antifungal properties and can protect plants like tomato, grape, and strawberry . Perillaldehyde induces cell death in A. flavus through a metacaspase-dependent pathway . It can also control postharvest black rot caused by Alternaria alternata .

Propriétés

IUPAC Name |

(4S)-4-prop-1-en-2-ylcyclohexene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,7,10H,1,4-6H2,2H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUMOYJJNUMEFDD-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(=CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H]1CCC(=CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041190 | |

| Record name | (4S)-4-(1-Methylethenyl)-1-cyclohexene-1-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18031-40-8 | |

| Record name | (S)-Perillaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18031-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | l-Perillaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018031408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4S)-4-(1-Methylethenyl)-1-cyclohexene-1-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-Perillaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERILLALDEHYDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EL0Y7P6LP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of l-perillaldehyde?

A1: l-Perillaldehyde has the molecular formula C10H14O and a molecular weight of 150.22 g/mol.

Q2: What are the key spectroscopic features of l-perillaldehyde?

A2: l-Perillaldehyde can be characterized by various spectroscopic techniques. Key features include:

- IR spectroscopy: Characteristic peaks for the aldehyde carbonyl group and the conjugated double bonds. []

- NMR spectroscopy (1H and 13C): Provides detailed information about the hydrogen and carbon environments within the molecule, allowing for structural elucidation. [, , ]

- Mass spectrometry (MS): Confirms the molecular weight and fragmentation pattern of the compound. [, ]

Q3: What is known about the solubility and dissolution of l-perillaldehyde?

A3: l-Perillaldehyde is practically insoluble in water but soluble in organic solvents like ethanol and acetone. [, ] Its low water solubility can impact its bioavailability and efficacy in certain applications. Research on improving its solubility using techniques like microencapsulation or complexation with cyclodextrins is ongoing. []

Q4: What are some of the reported biological activities of l-perillaldehyde?

A4: l-Perillaldehyde has exhibited a range of potential biological activities in scientific studies, including:

- Antimicrobial activity: Effective against various bacteria and fungi, including E. coli, Candida albicans, and Ceratocystis fimbriata. [, , , ] This property makes it a potential candidate for developing natural food preservatives and antifungal agents.

- Anti-inflammatory effects: Studies suggest potential for reducing inflammation, possibly by modulating inflammatory mediators like prostaglandin E2 and nitric oxide. []

- Anticancer activity: Preliminary research indicates possible antitumor effects, but further investigation is needed to understand the mechanisms and potential applications. []

- Antidepressant-like effects: Inhalation of l-perillaldehyde has shown potential for alleviating stress-induced depression-like behavior in mice, possibly via the olfactory nervous system. []

Q5: How does l-perillaldehyde exert its antifungal effects?

A5: While the exact mechanisms of action are still under investigation, research suggests that l-perillaldehyde may exert its antifungal activity through multiple pathways:

- Cell membrane disruption: The lipophilic nature of l-perillaldehyde allows it to interact with fungal cell membranes, potentially disrupting their integrity and leading to cell death. []

- Induction of oxidative stress: Evidence suggests l-perillaldehyde may induce the accumulation of reactive oxygen species (ROS) in fungal cells, causing oxidative damage and leading to cell death. []

- Inhibition of vital cellular processes: l-Perillaldehyde might interfere with essential fungal cellular processes, ultimately leading to growth inhibition or cell death. []

Q6: What are the potential applications of l-perillaldehyde in agriculture?

A6: Due to its antifungal and insecticidal properties, l-perillaldehyde has potential applications as a biopesticide: [, ]

- Postharvest disease control: Studies have shown its efficacy in controlling postharvest diseases in fruits and vegetables, such as black rot in sweet potatoes caused by Ceratocystis fimbriata. []

- Control of insect pests: Research indicates potential for controlling agricultural pests like thrips. []

Q7: Are there any studies on the safety and toxicology of l-perillaldehyde?

A7: Yes, several studies have investigated the safety profile of l-perillaldehyde.

- Skin sensitization: l-Perillaldehyde is known to be a skin sensitizer and can cause allergic contact dermatitis. [, ]

- Genotoxicity: While some studies suggest potential for genotoxicity, further research is necessary to fully understand its safety profile. []

Q8: Can l-perillaldehyde be synthesized chemically?

A8: Yes, l-perillaldehyde can be synthesized from other terpenes like β-pinene. [, , , ] These synthetic routes offer alternative approaches to obtaining this valuable compound.

Q9: Have any structural modifications been explored to improve the properties of l-perillaldehyde?

A9: Yes, researchers have investigated structural modifications to enhance its activity or stability:

- Epoxide derivatives: Studies on perillaldehyde epoxide isomers showed that the position of the epoxide group significantly impacts anti-Leishmania activity. []

- Dialkylamide derivatives: Incorporating dialkylamide residues into the l-perillaldehyde structure led to derivatives with enhanced herbicidal activity. []

Q10: What are some of the key areas for future research on l-perillaldehyde?

A10: Despite the growing body of research, several key areas warrant further investigation:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.